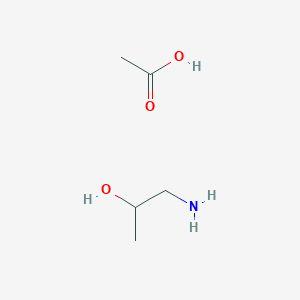

acetic acid;1-aminopropan-2-ol

Description

Properties

CAS No. |

176086-00-3 |

|---|---|

Molecular Formula |

C5H13NO3 |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

acetic acid;1-aminopropan-2-ol |

InChI |

InChI=1S/C3H9NO.C2H4O2/c1-3(5)2-4;1-2(3)4/h3,5H,2,4H2,1H3;1H3,(H,3,4) |

InChI Key |

PXSKFKIKNKEATE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)O.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 1 Aminopropan 2 Ol Acetate

Methodologies for the Formation of the Acetic Acid;1-Aminopropan-2-ol (B43004) Salt

The formation of 1-aminopropan-2-ol acetate (B1210297) is a straightforward acid-base neutralization reaction. This process involves the transfer of a proton from the carboxylic acid group of acetic acid to the amino group of 1-aminopropan-2-ol.

Direct Acid-Base Neutralization Reactions

The most common and direct method for the synthesis of 1-aminopropan-2-ol acetate is the direct neutralization of 1-aminopropan-2-ol with acetic acid. In this reaction, the basic amino group of 1-aminopropan-2-ol accepts a proton from the acidic carboxylic group of acetic acid, resulting in the formation of the corresponding ammonium (B1175870) acetate salt.

A general laboratory-scale procedure would involve dissolving 1-aminopropan-2-ol in a suitable solvent, followed by the dropwise addition of an equimolar amount of acetic acid. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for a period to ensure complete reaction. The resulting salt can then be isolated by evaporation of the solvent or by precipitation through the addition of a less polar co-solvent, followed by filtration. For instance, the base can be dissolved in a solvent like ethyl acetate and neutralized with an ethanolic solution of the acid, leading to the crystallization of the salt. google.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of the 1-aminopropan-2-ol acetate salt are influenced by several key reaction parameters. Optimization of these parameters is crucial for achieving a high-quality product.

Stoichiometry: In acid-base reactions, the stoichiometry plays a critical role in determining the pH of the final solution and the nature of the resulting salt. chemistrysteps.comlibretexts.org For the formation of a neutral salt, a 1:1 molar ratio of 1-aminopropan-2-ol to acetic acid is theoretically required. However, slight excesses of either reactant may be used to drive the reaction to completion or to influence the crystallization process. The stoichiometry can have a considerable effect on the yield of the desired product in mixing-sensitive reactions. researchgate.net

Solvent Selection: The choice of solvent is critical for both the reaction and the subsequent crystallization of the salt. The solvent should ideally dissolve the reactants but have lower solubility for the salt product, thus facilitating its precipitation. The polarity of the solvent can influence crystal morphology. google.com For amino acid salts, crystallization is often induced by adding a water-miscible solvent like methanol to an aqueous solution of the salt to lower its solubility. googleapis.com Solvents like ethyl acetate, ethanol, and isopropanol have been used in the crystallization of similar compounds. google.comgoogle.com

Temperature: Temperature affects both the reaction rate and the solubility of the salt. While the neutralization reaction is typically fast at room temperature, controlling the temperature can be important for controlling the crystallization process and obtaining crystals of a desired size and purity. Higher temperatures can increase solubility, which might be beneficial during the reaction but requires cooling to induce crystallization. The preparation temperature can significantly affect the characteristics of the final product. uu.nl

Pressure: For this specific acid-base neutralization reaction, which does not involve gaseous reactants or products, pressure is not expected to be a significant parameter for optimization under standard laboratory conditions.

| Parameter | General Effect on Yield and Purity | Considerations for 1-Aminopropan-2-ol Acetate |

|---|---|---|

| Stoichiometry | Affects completeness of reaction and pH of the final solution. Non-stoichiometric ratios can influence nucleation and crystal growth. uu.nl | A 1:1 molar ratio is the theoretical ideal. Minor adjustments might be necessary to optimize crystallization. |

| Solvent | Influences solubility of reactants and product, affecting reaction rate and crystallization. Solvent polarity can alter crystal habit. google.com | Protic solvents like ethanol or isopropanol, or less polar solvents like ethyl acetate could be suitable. A solvent system where the salt has limited solubility is preferred for high recovery. |

| Temperature | Impacts reaction kinetics and solubility. Controlled cooling is often used to induce crystallization and control crystal size. uu.nl | The reaction is likely exothermic. Cooling might be necessary to control the reaction and subsequent crystallization. |

| Pressure | Generally has a negligible effect on liquid-phase acid-base reactions. | Standard atmospheric pressure is sufficient for this synthesis. |

Advanced Synthetic Routes to the Precursor, 1-Aminopropan-2-ol

1-Aminopropan-2-ol is a chiral amino alcohol that can be prepared through various synthetic methods. wikipedia.org The most common industrial method involves the reaction of propylene oxide with ammonia (B1221849).

Catalytic Amination of Propylene Oxide with Ammonia

The synthesis of 1-aminopropan-2-ol is commonly achieved by the ring-opening of propylene oxide with ammonia. wikipedia.org This reaction can be performed with aqueous ammonia. A standard laboratory procedure involves reacting propylene oxide with a stirred solution of aqueous ammonia while maintaining the temperature, followed by neutralization and distillation to obtain the product.

The amination of alcohols, a related process, can be catalyzed by various heterogeneous metal catalysts, including those based on Nickel (Ni), Cobalt (Co), and Ruthenium (Ru). escholarship.org The reaction mechanism for the amination of alcohols typically proceeds via a "dehydrogenation-iminization-hydrogenation" pathway. escholarship.org For the direct amination of propylene oxide, the reaction involves the nucleophilic attack of ammonia on one of the carbon atoms of the epoxide ring.

Heterogeneous Catalysts: Nickel-based catalysts supported on materials like alumina (Al2O3) or hydroxyapatite have shown high activity and selectivity for amination reactions. acs.orgfigshare.com Ni/HAP catalysts have been shown to be more active and selective towards the primary amine compared to Ni/SiO2. acs.orgfigshare.com The basic sites on the support can play a crucial role in stabilizing intermediates and improving selectivity. acs.orgfigshare.com

Homogeneous Catalysts: While less common for this specific transformation on an industrial scale due to challenges in catalyst separation, homogeneous catalysts, such as Ni-triphos complexes, have been developed for the reductive amination of carbonyl compounds with ammonia. acs.org Ruthenium-based catalysts are also known for their activity in ammonia synthesis and related reactions. wikipedia.org

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Heterogeneous | Ni/Al2O3, Ni/HAP, Co/Al2O3 | High stability, ease of separation and reuse. Support properties (e.g., acidity/basicity) are critical for performance. escholarship.orgacs.orgfigshare.com |

| Homogeneous | Ni-triphos complexes, Ru-based complexes | High activity and selectivity under milder conditions. Catalyst recovery can be challenging. acs.org |

Process Intensification and Reactor Design for Precursor Synthesis

Process intensification aims to develop more efficient, safer, and environmentally friendly chemical processes. vcu.edu For the synthesis of 1-aminopropan-2-ol, continuous flow reactors offer significant advantages over traditional batch processes. vcu.edufrontiersin.orgunito.it

Continuous flow systems can provide better control over reaction parameters such as temperature and pressure, leading to improved reaction safety and kinetics. acs.org The use of microreactors, a form of continuous flow technology, has been explored for the aminolysis of epoxides, demonstrating accelerated reaction times and improved yields. scispace.com These systems allow for rapid heating and cooling, precise control of residence time, and enhanced mass and heat transfer. frontiersin.org The transition from batch to continuous-flow synthetic processes is a significant advancement in the fine chemicals and pharmaceutical industries. frontiersin.org

Chemical Reactivity and Derivatization of 1-Aminopropan-2-ol Acetate

The chemical reactivity of 1-aminopropan-2-ol acetate is dictated by the functional groups present in its constituent ions: the primary amino group and the secondary hydroxyl group of the 1-aminopropan-2-ol cation, and the carboxylate group of the acetate anion. The amino and hydroxyl groups are the primary sites for derivatization.

The free amino and hydroxyl groups of 1-aminopropan-2-ol can undergo various reactions, such as acylation. The selective acylation of the amino group (N-acylation) or the hydroxyl group (O-acylation) can be challenging due to the nucleophilicity of both groups. researchgate.netgoogleapis.com

N-Acylation: The amino group can be acylated using various acylating agents. For instance, N-acetylation can be achieved using reagents like acetic anhydride or isopropenyl acetate. researchgate.netresearchgate.net The use of isopropenyl acetate is considered a green and efficient method for the N-acetylation of amines. researchgate.net Continuous-flow methods using acetonitrile as the acetylating agent over an alumina catalyst have also been developed for the N-acetylation of amines. nih.gov

O-Acylation: The hydroxyl group can be acylated to form an ester. Chemoselective O-acylation of amino alcohols can be achieved under acidic conditions, where the amino group is protonated and thus less nucleophilic. nih.govbeilstein-journals.org Reagents like acyl chlorides or anhydrides in the presence of an acid catalyst can facilitate O-acylation. nih.govbeilstein-journals.org Nickel(II) and Copper(II) complexes have been used as catalysts for the chemoselective O-acylation of alkanolamines. rsc.org

Derivatization of 1-aminopropan-2-ol is often necessary for analytical purposes, such as gas chromatography (GC) analysis, to increase volatility and improve chromatographic separation. researchgate.netgcms.cz Common derivatization reactions for amino alcohols include:

Silylation: This involves the reaction of the active hydrogens of the amino and hydroxyl groups with a silylating reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more volatile silyl derivatives. nih.gov

Acylation: As mentioned above, acylation with reagents like trifluoroacetic anhydride can be used to create volatile derivatives suitable for GC analysis. researchgate.net

| Reaction Type | Reagent/Conditions | Product Type | Purpose |

|---|---|---|---|

| N-Acylation | Acetic anhydride, Isopropenyl acetate researchgate.netresearchgate.net | Amide | Synthesis of derivatives, protection of the amino group |

| O-Acylation | Acyl chloride/anhydride under acidic conditions nih.govbeilstein-journals.org | Ester | Synthesis of derivatives, protection of the hydroxyl group |

| Silylation | MTBSTFA | Silyl ether and silyl amine | Increase volatility for GC analysis nih.gov |

| Acylation for GC | Trifluoroacetic anhydride | Trifluoroacetyl derivative | Increase volatility and detector response for GC analysis researchgate.net |

Mechanistic Studies of Esterification Reactions Involving the Alcohol Functionality

The esterification of the secondary alcohol group in 1-aminopropan-2-ol is a key reaction. Due to the presence of the neighboring amino group, the reaction conditions must be carefully selected to favor O-acylation over N-acylation.

Acid-Catalyzed Esterification (Fischer Esterification):

In the presence of an acid catalyst, the hydroxyl group of 1-aminopropan-2-ol can react with a carboxylic acid to form an ester. The mechanism of this Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. However, in the case of 1-aminopropan-2-ol, the amino group is readily protonated under acidic conditions. This protonation deactivates the amino group towards acylation, thus favoring the esterification of the less basic hydroxyl group.

A general mechanism for the acid-catalyzed esterification of an amino alcohol is as follows:

Protonation of the carboxylic acid to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the alcohol's oxygen atom on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product.

Studies on the esterification of similar amino alcohols have shown that the reaction rate is influenced by factors such as the nature of the carboxylic acid, the type of acid catalyst, temperature, and the removal of water to drive the equilibrium towards product formation.

Enzyme-Catalyzed Esterification:

Lipases are widely used as biocatalysts for esterification reactions due to their high selectivity and mild reaction conditions. The mechanism of lipase-catalyzed esterification typically involves the formation of an acyl-enzyme intermediate. The catalytic triad (usually serine, histidine, and aspartate) in the lipase active site is responsible for this process.

For 1-aminopropan-2-ol, lipase-catalyzed esterification would proceed as follows:

The carboxylic acid enters the active site of the lipase.

The serine hydroxyl group attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and release a water molecule.

1-Aminopropan-2-ol then acts as a nucleophile, attacking the acyl-enzyme intermediate.

This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the ester product and regenerate the free enzyme.

The chemoselectivity of lipases often favors the esterification of the hydroxyl group over the amino group, making it a valuable tool for the synthesis of amino esters.

Amidation Reactions with Acid Halides and Other Acylating Agents

The primary amino group of 1-aminopropan-2-ol is a potent nucleophile and readily undergoes amidation reactions with various acylating agents. When starting with the acetate salt, the amine is protonated. Therefore, a base is typically required to deprotonate the ammonium ion and generate the free amine for the reaction to proceed.

Reaction with Acid Halides:

Acid halides, particularly acid chlorides, are highly reactive acylating agents that react rapidly with primary amines to form amides. The reaction of 1-aminopropan-2-ol with an acid chloride in the presence of a non-nucleophilic base (to neutralize the HCl byproduct) leads to the formation of N-(2-hydroxypropyl)amides.

The general reaction is as follows: CH₃CH(OH)CH₂NH₂ + RCOCl → CH₃CH(OH)CH₂NHCOR + HCl

To prevent the reaction of the hydroxyl group, the reaction is often carried out at low temperatures. The higher nucleophilicity of the amine compared to the alcohol generally ensures selective N-acylation.

Reaction with Acid Anhydrides:

Acid anhydrides are another class of effective acylating agents for amines. The reaction of 1-aminopropan-2-ol with an acid anhydride yields the corresponding N-(2-hydroxypropyl)amide and a carboxylic acid as a byproduct. Similar to the reaction with acid halides, a base can be used to neutralize the carboxylic acid byproduct and drive the reaction to completion.

The reaction proceeds as follows: CH₃CH(OH)CH₂NH₂ + (RCO)₂O → CH₃CH(OH)CH₂NHCOR + RCOOH

The chemoselectivity of this reaction also favors N-acylation due to the greater nucleophilicity of the amine.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl Chloride | N-(2-hydroxypropyl)acetamide | Base (e.g., triethylamine), low temperature |

| Benzoyl Chloride | N-(2-hydroxypropyl)benzamide | Base (e.g., pyridine), controlled temperature |

| Acetic Anhydride | N-(2-hydroxypropyl)acetamide | +/- Base, often requires heating |

Formation of Fatty Acid Isopropanolamides and Related Surfactants

Fatty acid isopropanolamides are non-ionic surfactants with applications in cosmetics, personal care products, and industrial formulations. These compounds are synthesized by the amidation of fatty acids or their derivatives with 1-aminopropan-2-ol.

The direct amidation of a fatty acid with 1-aminopropan-2-ol requires high temperatures (typically 150-180 °C) to drive off the water formed during the reaction. The reaction is an equilibrium process, and removal of water shifts the equilibrium towards the formation of the amide.

Reaction Scheme: RCOOH (Fatty Acid) + CH₃CH(OH)CH₂NH₂ → RCONHCH₂CH(OH)CH₃ + H₂O

Alternatively, fatty acid methyl esters (FAMEs) can be used in a transamidation reaction with 1-aminopropan-2-ol. This method often proceeds under milder conditions and can be catalyzed by bases such as sodium methoxide.

Transamidation Reaction: RCOOCH₃ (FAME) + CH₃CH(OH)CH₂NH₂ ⇌ RCONHCH₂CH(OH)CH₃ + CH₃OH

The resulting fatty acid isopropanolamides possess both hydrophilic (from the hydroxyl and amide groups) and lipophilic (from the fatty acid chain) moieties, which impart their surface-active properties.

| Fatty Acid Source | Product | Common Name |

| Lauric Acid | N-(2-hydroxypropyl)dodecanamide | Lauramide MIPA |

| Myristic Acid | N-(2-hydroxypropyl)tetradecanamide | Myristamide MIPA |

| Oleic Acid | (Z)-N-(2-hydroxypropyl)octadec-9-enamide | Oleamide MIPA |

Investigations into Other Functional Group Transformations and Subsequent Derivatization

Beyond esterification and amidation, the functional groups of 1-aminopropan-2-ol acetate can undergo various other transformations, leading to a diverse range of derivatives.

Oxidation of the Alcohol:

The secondary alcohol group can be oxidized to a ketone using various oxidizing agents. The choice of oxidant is crucial to avoid side reactions involving the amino group. Mild oxidizing agents are generally preferred. The product of this reaction would be 1-aminopropan-2-one.

Alkylation of the Amine:

The primary amine, after deprotonation, can be alkylated using alkyl halides. This reaction can lead to the formation of secondary, tertiary amines, and even quaternary ammonium salts, depending on the stoichiometry and reaction conditions.

Formation of Oxazolines:

Amino alcohols like 1-aminopropan-2-ol can be cyclized to form oxazolines. This is typically achieved by reacting the amino alcohol with a carboxylic acid or its derivative under dehydrating conditions. The resulting 2-substituted-4-methyl-2-oxazoline derivatives are valuable intermediates in organic synthesis.

Derivatization for Chiral Applications:

Since 1-aminopropan-2-ol is a chiral molecule, its derivatives are often used as chiral building blocks or ligands in asymmetric synthesis. The amine and alcohol functionalities provide two points for modification, allowing for the synthesis of a wide array of chiral ligands and auxiliaries.

| Transformation | Reagent/Condition | Product Class |

| Oxidation | Mild Oxidizing Agent (e.g., PCC) | Amino ketone |

| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |

| Cyclization | Carboxylic Acid, Dehydrating Agent | Oxazoline |

Advanced Structural Characterization and Spectroscopic Analysis of 1 Aminopropan 2 Ol Acetate

Single-Crystal X-ray Diffraction Studies

The initial step in a single-crystal X-ray diffraction experiment is the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice. These parameters include the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The diffraction pattern also reveals the crystal's symmetry, which is described by one of the 230 possible space groups. The space group provides crucial information about the symmetry operations (e.g., rotations, reflections, inversions) that define the arrangement of molecules within the unit cell.

Table 1: Hypothetical Crystallographic Parameters for 1-Aminopropan-2-ol (B43004) Acetate (B1210297)

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) is determined by the symmetry of the unit cell. | Data not available in published literature |

| Space Group | The space group describes the symmetry of the crystal structure. | Data not available in published literature |

| a (Å) | Length of the 'a' axis of the unit cell. | Data not available in published literature |

| b (Å) | Length of the 'b' axis of the unit cell. | Data not available in published literature |

| c (Å) | Length of the 'c' axis of the unit cell. | Data not available in published literature |

| α (°) | Angle between the 'b' and 'c' axes. | Data not available in published literature |

| β (°) | Angle between the 'a' and 'c' axes. | Data not available in published literature |

| γ (°) | Angle between the 'a' and 'b' axes. | Data not available in published literature |

| V (ų) | Volume of the unit cell. | Data not available in published literature |

| Z | The number of formula units per unit cell. | Data not available in published literature |

With the solved crystal structure, the supramolecular assembly can be analyzed. This involves examining the intermolecular interactions that dictate how the 1-aminopropan-2-ol cations and acetate anions pack together in the crystal lattice. Of particular interest would be the hydrogen bonding network. aip.org The ammonium (B1175870) group of the 1-aminopropan-2-ol cation and the hydroxyl group are strong hydrogen bond donors, while the carboxylate group of the acetate anion is a strong hydrogen bond acceptor. A detailed analysis would reveal the specific hydrogen bonding motifs (e.g., chains, sheets, or three-dimensional networks) that stabilize the crystal structure. mdpi.com

Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties. Single-crystal X-ray diffraction is the definitive method for identifying and characterizing different polymorphs, as each polymorphic form will have a unique crystal structure and, consequently, a different unit cell and space group. rigaku.comrigaku.com A systematic study of the crystallization of 1-aminopropan-2-ol acetate under various conditions (e.g., different solvents, temperatures, and cooling rates) could reveal the existence of multiple polymorphs.

Powder X-ray Diffraction (XRPD) Investigations

Powder X-ray diffraction (XRPD) is a versatile technique used to analyze the crystalline nature of a bulk sample. atomfair.com Unlike SC-XRD, which requires a single, well-ordered crystal, XRPD can be performed on a finely ground polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. thesolubilitycompany.com

One of the primary applications of XRPD is to assess the phase purity of a bulk sample. ncl.ac.uk By comparing the experimental XRPD pattern of a synthesized batch of 1-aminopropan-2-ol acetate with a reference pattern (either calculated from a known single-crystal structure or from a standard sample), the presence of any crystalline impurities can be detected. imrtest.com The sharpness of the diffraction peaks also provides an indication of the sample's crystallinity; broad peaks are characteristic of amorphous or poorly crystalline materials. jove.com

By equipping the diffractometer with a non-ambient stage, XRPD patterns can be collected as a function of temperature. This technique, known as temperature-dependent or variable-temperature XRPD, is invaluable for studying solid-state phase transitions. lucideon.com If 1-aminopropan-2-ol acetate undergoes any phase changes upon heating or cooling, this would be evident from changes in the diffraction pattern. researchgate.net For instance, a polymorphic transformation would result in the appearance of a new set of diffraction peaks corresponding to the new crystalline phase. iaea.org

Table 2: Hypothetical Temperature-Dependent XRPD Analysis of 1-Aminopropan-2-ol Acetate

| Temperature (°C) | Crystalline Phase Observed | Comments |

|---|---|---|

| 25 | Phase I | Data not available in published literature |

| 50 | Phase I | Data not available in published literature |

| 75 | Phase II | Data not available in published literature |

| 100 | Phase II | Data not available in published literature |

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrations of specific chemical bonds or functional groups, providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and confirming the formation of a salt. The infrared spectrum of 1-aminopropan-2-ol acetate is characterized by the presence of absorption bands corresponding to the vibrations of the 1-aminopropan-2-ol cation and the acetate anion.

The formation of the salt is unequivocally confirmed by comparing the spectrum of the product to the spectra of the starting materials, 1-aminopropan-2-ol and acetic acid. In the spectrum of 1-aminopropan-2-ol acetate, the broad absorption band characteristic of the O-H stretch in the carboxylic acid dimer of acetic acid (typically around 2500-3300 cm⁻¹) disappears. Concurrently, the sharp C=O stretching vibration of the carboxylic acid (around 1710 cm⁻¹) is replaced by two distinct bands corresponding to the asymmetric (around 1550-1610 cm⁻¹) and symmetric (around 1400-1450 cm⁻¹) stretching vibrations of the carboxylate group (COO⁻) of the acetate anion.

Furthermore, the protonation of the primary amine group in 1-aminopropan-2-ol to form an ammonium group (-NH₃⁺) results in the appearance of new absorption bands. These include the N-H stretching vibrations, which typically appear as a broad band in the 3000-3300 cm⁻¹ region, often overlapping with the O-H stretching band of the alcohol, and the characteristic N-H bending (scissoring) vibration around 1500-1600 cm⁻¹. The presence of the hydroxyl group from the 1-aminopropan-2-ol moiety is retained, observable as a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for 1-Aminopropan-2-ol Acetate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 (broad) | Stretching vibration of the hydroxyl group in the 1-aminopropan-2-ol cation. |

| N-H Stretch | Ammonium (-NH₃⁺) | 3000 - 3300 (broad) | Stretching vibrations of the N-H bonds in the protonated amine group. |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 | Symmetric and asymmetric stretching vibrations of C-H bonds. |

| Carboxylate Asymmetric Stretch | Carboxylate (-COO⁻) | 1550 - 1610 | Asymmetric stretching of the C=O bonds in the acetate anion, a key indicator of salt formation. |

| N-H Bend | Ammonium (-NH₃⁺) | 1500 - 1600 | Bending (scissoring) vibration of the N-H bonds. |

| Carboxylate Symmetric Stretch | Carboxylate (-COO⁻) | 1400 - 1450 | Symmetric stretching of the C=O bonds in the acetate anion. |

| C-O Stretch | Alcohol (C-OH) | 1000 - 1260 | Stretching vibration of the carbon-oxygen bond of the secondary alcohol. |

| C-N Stretch | Amine (C-N) | 1020 - 1250 | Stretching vibration of the carbon-nitrogen bond. |

Raman spectroscopy serves as a complementary technique to FTIR, providing information on non-polar bonds and symmetric vibrations. dntb.gov.ua For 1-aminopropan-2-ol acetate, Raman spectroscopy is particularly useful for observing the vibrations of the carbon skeleton and the symmetric stretch of the carboxylate group, which is often a strong and sharp peak in the Raman spectrum.

The C-C stretching and C-H bending vibrations of the propanol (B110389) backbone and the acetate methyl group give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), which can be used for conformational analysis. researchgate.net Changes in the conformation of the 1-aminopropan-2-ol cation due to crystal packing or intermolecular interactions can be reflected in shifts in the positions and relative intensities of these Raman bands.

A key feature in the Raman spectrum of 1-aminopropan-2-ol acetate is the strong, symmetric stretching vibration of the carboxylate group (-COO⁻) of the acetate anion, typically observed around 1410-1440 cm⁻¹. This band, along with the absence of the C=O stretch of carboxylic acid (around 1650-1700 cm⁻¹ in Raman), provides definitive evidence of salt formation. mdpi.com The C-N and C-O stretching vibrations are also observable, though they are typically weaker in Raman spectra compared to FTIR.

Table 2: Key Raman Shifts for 1-Aminopropan-2-ol Acetate

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Description |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 | Provides information on the aliphatic portions of the cation and anion. |

| Carboxylate Symmetric Stretch | Carboxylate (-COO⁻) | 1410 - 1440 (strong) | A characteristic and typically intense band for the acetate anion, confirming salt formation. |

| C-H Bend | Alkyl (CH₂, CH₃) | 1300 - 1470 | Bending vibrations of the alkyl groups. |

| C-C Stretch | Carbon Skeleton | 800 - 1200 | Vibrations of the carbon backbone, sensitive to molecular conformation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution and in the solid state. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H and ¹³C.

¹H NMR: The proton NMR spectrum of 1-aminopropan-2-ol acetate displays signals corresponding to the protons of both the cation and the anion. The acetate anion gives rise to a sharp singlet for its three equivalent methyl protons, typically observed around 1.9 ppm. The protons of the 1-aminopropan-2-ol cation show more complex splitting patterns. The protonation of the amino group leads to a downfield shift of the adjacent methylene (B1212753) protons (-CH₂-NH₃⁺) and the methine proton (-CH-OH) compared to the free amine. The protons on the nitrogen (-NH₃⁺) are often exchangeable with the solvent, leading to a broad signal or no signal at all, depending on the solvent and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. The acetate anion shows two signals: one for the methyl carbon (around 20-25 ppm) and one for the carboxylate carbon (around 175-180 ppm). The 1-aminopropan-2-ol cation displays three distinct signals corresponding to the methyl carbon, the methine carbon bearing the hydroxyl group, and the methylene carbon attached to the ammonium group. The chemical shifts are influenced by the electronegativity of the attached heteroatoms, with the carbons bonded to oxygen and nitrogen appearing further downfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Aminopropan-2-ol Acetate in D₂O

| Moiety | Atom Label | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| 1-Aminopropan-2-ol | CH₃-CH | ~1.2 | Doublet | ~20 |

| -CH₂-NH₃⁺ | ~3.0 - 3.2 | Multiplet | ~48 | |

| -CH-OH | ~4.0 | Multiplet | ~68 | |

| Acetic Acid | CH₃-COO⁻ | ~1.9 | Singlet | ~24 |

| CH₃-COO⁻ | - | - | ~178 |

Note: Chemical shifts are approximate and can vary depending on solvent, concentration, and temperature.

While 1D NMR provides information on the chemical environments of nuclei, 2D NMR experiments are essential for unambiguously assigning these signals by revealing through-bond and through-space connectivities. uobasrah.edu.iqsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons, typically over two or three bonds. youtube.com For 1-aminopropan-2-ol acetate, a COSY spectrum would show a cross-peak between the methine proton (-CH-OH) and the protons of the adjacent methyl group (-CH₃), as well as a cross-peak between the methine proton and the protons of the adjacent methylene group (-CH₂-NH₃⁺). This confirms the connectivity within the propanol backbone. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nih.gov An HSQC spectrum would show cross-peaks connecting the proton signal of the acetate methyl group to its corresponding carbon signal. For the cation, it would correlate the methyl protons with the methyl carbon, the methylene protons with the methylene carbon, and the methine proton with the methine carbon, allowing for the definitive assignment of the carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. In 1-aminopropan-2-ol acetate, an HMBC experiment would show a correlation from the methyl protons of the acetate to the carboxylate carbon. For the cation, correlations would be observed, for instance, from the methyl protons to the methine carbon and from the methylene protons to the methine carbon, further confirming the structure.

Table 4: Expected Key 2D NMR Correlations for 1-Aminopropan-2-ol Acetate

| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Information Gained |

| COSY | -CH-OH | -CH₃ and -CH₂-NH₃⁺ | Confirms the proton connectivity in the cation backbone. |

| HSQC | CH₃-COO⁻ | CH₃-¹³COO⁻ | Assigns the acetate methyl carbon. |

| HSQC | -CH-OH | -¹³CH-OH | Assigns the cation methine carbon. |

| HMBC | CH₃-COO⁻ | CH₃-¹³COO⁻ | Confirms the assignment of the carboxylate carbon. |

| HMBC | -CH₃ (cation) | -¹³CH-OH | Confirms connectivity between the methyl and methine groups. |

In the solid state, molecules are fixed in a lattice, and the anisotropic interactions that are averaged out in solution become dominant. Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of crystalline and amorphous materials. emory.edu

By using techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution ¹³C spectra of solid 1-aminopropan-2-ol acetate can be obtained. These spectra can reveal the presence of different polymorphs or crystallographically inequivalent molecules within the unit cell, which would manifest as a splitting or multiplication of the signals observed in the solution-state NMR spectrum.

Mass Spectrometry Techniques

Mass spectrometry serves as a critical analytical tool for the structural elucidation and characterization of 1-aminopropan-2-ol acetate. Through various mass spectrometry techniques, detailed information regarding the compound's exact mass, elemental composition, and structural features can be obtained. The compound typically ionizes to form the protonated 1-aminopropan-2-ol cation, [C₃H₉NO + H]⁺, which is then analyzed by the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise mass of the 1-aminopropan-2-ol cation, which in turn allows for the unambiguous confirmation of its elemental composition. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to within a few parts per million (ppm).

The molecular formula of 1-aminopropan-2-ol is C₃H₉NO. nih.govnist.gov In the mass spectrometer, operating in positive ion mode, the molecule accepts a proton (H⁺) to form the pseudomolecular ion [M+H]⁺ with the formula C₃H₁₀NO⁺. The theoretical exact mass of this ion can be calculated by summing the exact masses of its constituent isotopes. This high-precision measurement is crucial for differentiating between compounds that may have the same nominal mass but different elemental formulas.

The experimentally determined exact mass from HRMS is compared against the theoretical mass. A close match, with a mass error of less than 5 ppm, provides strong evidence for the assigned elemental composition.

Table 1: HRMS Data for the Protonated 1-Aminopropan-2-ol Ion

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₉NO |

| Ion Formula | [C₃H₁₀NO]⁺ |

| Nominal Mass (Da) | 76 |

| Theoretical Exact Mass (Da) | 76.07569 |

| Observed Exact Mass (Da) | 76.08 nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing their fragmentation. nih.gov In an MS/MS experiment, the protonated 1-aminopropan-2-ol ion (the precursor ion) with an m/z of approximately 76.1 is selectively isolated. nih.gov This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The analysis of these product ions provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

The fragmentation of 1-aminopropan-2-ol is influenced by the presence of both the amine and hydroxyl functional groups. Common fragmentation pathways for aliphatic amines include alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For alcohols, a common fragmentation is the loss of a water molecule.

Experimental MS/MS data for the [M+H]⁺ ion of 1-aminopropan-2-ol reveals key fragment ions that help to confirm its structure. nih.gov The primary fragmentation pathways observed are the neutral loss of water (H₂O) and ammonia (B1221849) (NH₃).

Loss of Water: The precursor ion at m/z 76.1 can lose a molecule of water (18.01 Da) from the hydroxyl group, resulting in a prominent product ion at m/z 58.1.

Loss of Ammonia: A less predominant pathway can be the loss of ammonia (17.03 Da), leading to a fragment at m/z 59.1.

This fragmentation data is crucial for the structural confirmation of the 1-aminopropan-2-ol moiety within the acetate salt.

Table 2: Key MS/MS Fragmentation Data for the [1-Aminopropan-2-ol + H]⁺ Ion

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 76.1 | 58.1 | H₂O (Water) | [C₃H₈N]⁺ |

| 76.1 | 59.1 | NH₃ (Ammonia) | [C₃H₇O]⁺ |

| 76.1 | 41.1 | H₂O + NH₃ | [C₃H₅]⁺ |

An article on the theoretical and computational chemistry of 1-aminopropan-2-ol acetate cannot be generated at this time. Extensive searches for specific quantum chemical calculations, molecular dynamics simulations, and detailed research findings for the compound "acetic acid;1-aminopropan-2-ol" did not yield the necessary data to fulfill the request for a thorough and scientifically accurate article with the specified detailed structure and data tables.

The required information for the following sections and subsections is not available in the public domain or scholarly databases based on the performed searches:

Theoretical and Computational Chemistry of 1 Aminopropan 2 Ol Acetate

Molecular Dynamics (MD) Simulations

Investigation of Solvent Effects and Intermolecular Interactions

Without access to specific computational studies on 1-aminopropan-2-ol (B43004) acetate (B1210297), any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and data-richness.

Reaction Mechanism Elucidation via Computational Approaches

The reaction between a carboxylic acid and an amine to form an amide bond is a fundamental process in organic chemistry. Computational approaches, particularly Density Functional Theory (DFT), are instrumental in dissecting the stepwise mechanism of such reactions. These methods allow for the detailed exploration of the potential energy surface, identifying intermediates and the transition states that connect them.

For the reaction of acetic acid and 1-aminopropan-2-ol, the primary mechanistic steps are anticipated to involve:

Proton Transfer: An initial acid-base reaction to form an ammonium-carboxylate salt.

Nucleophilic Attack: The carboxylate oxygen attacks the protonated amine, or the neutral amine attacks the carboxylic acid.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Dehydration: The elimination of a water molecule to yield the final amide product.

Computational studies on analogous systems, such as the reaction of various amines with CO2, have successfully employed DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to investigate reaction mechanisms. researchgate.net These studies often incorporate solvent effects, which are crucial for accurately modeling reactions in solution.

A key strength of computational chemistry is the ability to locate and characterize transition states, which are saddle points on the potential energy surface and represent the highest energy barrier along the reaction coordinate. For the amidation reaction between acetic acid and 1-aminopropan-2-ol, several transition states corresponding to different steps of the reaction would be expected.

Table 1: Postulated Transition States in the Formation of 1-Aminopropan-2-ol Acetate

| Transition State | Description | Key Vibrational Mode |

| TS1 | Proton transfer from the carboxylic acid to the amine. | Imaginary frequency corresponding to the O-H bond stretching and N-H bond formation. |

| TS2 | Nucleophilic attack of the nitrogen atom on the carbonyl carbon. | Imaginary frequency showing the formation of the C-N bond and changes in the carbonyl group. |

| TS3 | Water elimination from the tetrahedral intermediate. | Imaginary frequency related to the C-O bond breaking of the leaving hydroxyl group and proton transfer. |

This table is a theoretical construct based on general amide formation mechanisms and requires specific computational studies for validation.

Computational studies on the thermal degradation of amino alcohols like 2-amino-2-methyl-1-propanol (B13486) have demonstrated the utility of these methods in identifying complex reaction pathways and the associated transition states. researchgate.net Similar approaches can be applied to the formation of 1-aminopropan-2-ol acetate to map out the most favorable reaction pathway.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in determining the reaction rate. Computationally, the activation energy is determined as the difference in energy between the reactants and the highest energy transition state.

The Arrhenius equation relates the rate constant (k) of a reaction to the activation energy and temperature:

k = A * exp(-Ea / RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the temperature in Kelvin

Computational software can calculate the energies of reactants, products, and transition states, allowing for the direct calculation of activation energies. For instance, studies on the esterification of 1-methoxy-2-propanol (B31579) with acetic acid have successfully used kinetic models to determine apparent activation energies. mdpi.com

Table 2: Hypothetical Activation Energies for the Formation of 1-Aminopropan-2-ol Acetate

| Reaction Step | Estimated Activation Energy (kJ/mol) | Rate-Determining Step |

| Proton Transfer | Low | No |

| Nucleophilic Attack | Moderate | Potentially |

| Dehydration | High | Likely |

This data is illustrative and based on general principles of amide formation. Actual values would need to be determined through specific DFT calculations.

The rate-determining step is the one with the highest activation energy. In uncatalyzed amide formation, this is often the dehydration step.

Computational Studies on Analogous Acetate and Aminopropanol Systems

2-Amino-2-methyl-1-propanol (AMP): Theoretical studies on the reaction of AMP with CO2 have provided detailed mechanistic information, including the characterization of different reaction channels leading to carbamate (B1207046) and bicarbonate formation. researchgate.net These studies highlight the importance of the amine structure on reactivity.

2-Aminoethanol (MEA): The OH-initiated degradation of MEA has been investigated through both experimental and theoretical approaches. researchgate.netcopernicus.org These studies showcase the power of computational chemistry in understanding the atmospheric chemistry of amino alcohols.

Substituted Monoethanolamines: Computational studies on the heats of reaction of substituted monoethanolamines with CO2 have demonstrated a linear correlation between the basicity of the amine and the exothermicity of the reaction. nih.gov This suggests that the electronic properties of the amino alcohol significantly influence the thermodynamics of the reaction.

These studies on analogous systems provide a robust framework for a future computational investigation of 1-aminopropan-2-ol acetate. By applying similar theoretical methods, a detailed understanding of its formation mechanism, transition state structures, and reaction kinetics can be achieved.

Applications in Advanced Materials Science and Industrial Chemistry Non Biological Focus

Investigations into its Efficacy as a Corrosion Inhibitor

Mechanistic Studies of Surface Passivation and Film Formation

The primary mechanism by which acetic acid; 1-aminopropan-2-ol (B43004) is thought to inhibit corrosion involves the adsorption of its constituent ions onto the metallic substrate. The 1-aminopropan-2-ol cation, with its polar amino and hydroxyl groups, can form a coordinate bond with the metal surface. cortecvci.com This process is influenced by the charge of the metal surface and the chemical composition of the corrosive medium.

The adsorption can be classified as either physisorption, involving electrostatic interactions, or chemisorption, which entails the formation of covalent bonds between the inhibitor and the metal. This leads to the formation of a thin, passive film on the metal surface that hinders both the anodic and cathodic reactions of the corrosion process. Organic inhibitors that contain nitrogen and oxygen atoms are known to be effective in preventing the formation of insoluble deposits on metal surfaces such as iron and aluminum alloys. mdpi.com

Table 1: Proposed Mechanistic Actions of Acetic Acid; 1-Aminopropan-2-ol in Corrosion Inhibition

| Component | Role in Inhibition | Mechanism |

| 1-Aminopropan-2-ol Cation | Adsorption onto metal surface | The nitrogen and oxygen atoms in the amino alcohol structure donate electrons to form a coordinate bond with the metal, creating a protective film. cortecvci.com |

| Acetate (B1210297) Anion | Interaction with metal ions | May form complexes with metal ions, potentially influencing the stability and properties of the protective film. |

| Overall Compound | Mixed-type inhibition | Likely retards both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. |

Performance Evaluation in Diverse Corrosive Environments

The performance of acetic acid; 1-aminopropan-2-ol as a corrosion inhibitor is expected to vary depending on the nature of the corrosive environment. Factors such as pH, temperature, and the presence of various ions can significantly impact its inhibition efficiency.

In acidic environments, the amine group of the 1-aminopropan-2-ol cation would be protonated, enhancing its electrostatic attraction to a negatively charged metal surface. In neutral or alkaline media, the adsorption may be more influenced by the formation of coordinate bonds. The acetate anion could also play a role; for instance, in environments with sulfate-reducing bacteria, acetate has been shown to potentially increase corrosion rates by enhancing microbial metabolism. mdpi.com

Table 2: Potential Performance of Acetic Acid; 1-Aminopropan-2-ol in Different Corrosive Media

| Environment | Expected Inhibition Efficiency | Rationale |

| Acidic (e.g., HCl, H₂SO₄) | Potentially high | Protonated amine group promotes strong adsorption on the metal surface. |

| Neutral (e.g., NaCl solution) | Moderate to high | Adsorption is driven by the polar functional groups of the amino alcohol. mdpi.com |

| Alkaline (e.g., Ca(OH)₂ solution) | Moderate | Inhibition is still possible through film formation, as seen with other amino alcohols like N, N'-Dimethyl ethanolamine. researchgate.net |

Formulation and Application in Industrial Anti-Corrosion Technologies

Isopropanolamines, the parent compounds of the cation in acetic acid; 1-aminopropan-2-ol, are utilized in various industrial applications, including metalworking fluids and as corrosion inhibitors. wikipedia.org Amine salts are often favored for their water solubility, which makes them suitable for aqueous-based anti-corrosion formulations. pschemicals.com

The formulation of acetic acid; 1-aminopropan-2-ol into a commercial anti-corrosion product would involve optimizing its concentration and combining it with other additives to enhance its performance and stability. These formulations can be applied to protect metal surfaces in a range of industries, from manufacturing to infrastructure maintenance.

Role in Coating and Paint Formulations

In addition to its potential as a corrosion inhibitor, acetic acid; 1-aminopropan-2-ol has properties that make it a valuable component in coating and paint formulations. Amino alcohols are known to function as neutralizing agents, dispersants, and stabilizers in waterborne coatings. wikipedia.org

Evaluation of Solvent Properties and Compatibility with Polymeric Resins

The salt form, acetic acid; 1-aminopropan-2-ol, is expected to be readily soluble in water and other polar solvents, a desirable characteristic for aqueous-based paint formulations. Its compatibility with various polymeric resins, such as acrylics and polyvinyl acetate, is a critical factor in its application. nih.gov The ability of a solvent to effectively dissolve or disperse the resin is crucial for achieving a uniform and stable paint formulation. google.com

The hydroxyl and amino groups of the 1-aminopropan-2-ol component can engage in hydrogen bonding with the polymer chains, which can enhance the compatibility and stability of the formulation.

Functionality as an Additive for Enhanced Film Formation and Durability

Furthermore, the presence of amino alcohols can influence the mechanical properties of the dried film. By promoting better dispersion of pigments and other solid components, it can lead to a more uniform and defect-free coating, which in turn enhances its durability and resistance to environmental degradation. ulprospector.com The incorporation of aminosilanes, a related class of compounds, into polyamide coatings has been shown to enhance durability by improving adhesion to the substrate. researchgate.net

Utilization as a Cement Grinding Aid and Concrete Admixture

The salt of acetic acid and 1-aminopropan-2-ol, an alkanolamine acetate, serves as a highly effective component in admixtures for cement and concrete production. Alkanolamines are recognized for their role in improving the efficiency of the cement grinding process and enhancing the properties of the final concrete product. google.comproquicesa.com Their application addresses the significant energy consumption associated with cement production, particularly the clinker grinding stage, which accounts for a substantial portion of the total electricity used in a cement plant. proquicesa.com

The primary function of a grinding aid is to prevent the re-agglomeration of fine cement particles during and after the milling process. mapei.com During the comminution of cement clinker, new surfaces are created that carry electrical charges. These charges cause fine particles to clump together and adhere to the grinding media, such as steel balls, which significantly reduces the efficiency of the mill. google.com

The compound "acetic acid;1-aminopropan-2-ol" acts as a grinding aid through the following mechanisms:

Surface Adsorption: As a polar organic compound, the alkanolamine component adsorbs onto the newly formed surfaces of the cement grains. mapei.com This adsorption neutralizes the surface charges.

Reduction of Surface Energy: By saturating the charges on the particle surfaces, the grinding aid reduces the surface energy forces that lead to agglomeration. mapei.com

Dispersion Effect: This neutralization and reduction in surface energy prevent the fine particles from adhering to each other and to the grinding media, resulting in a more efficient grinding process. google.com This improved dispersion leads to a narrower particle size distribution and an increase in the specific surface area (fineness) of the cement for the same energy input. mapei.comatlantis-press.com

The effectiveness of alkanolamine-based grinding aids allows for a reduction in the energy consumed during grinding and can increase the output of the grinding mill. proquicesa.comresearchgate.net

Beyond improving grinding efficiency, the addition of alkanolamine acetates influences the subsequent hydration of cement and the development of mechanical strength in concrete. Chemical admixtures can alter the kinetics of hydration reactions, which involve the dissolution of cement phases and the nucleation and growth of hydrate products. esrf.friaea.org

Hydration Kinetics: Alkanolamines like 1-aminopropan-2-ol can modify the hydration process. They can accelerate the dissolution of aluminate phases (C3A) and aluminoferrite phases (C4AF) while sometimes retarding the hydration of silicate (B1173343) phases (C3S). researchgate.net This alteration of the aluminate-sulfate balance in the cementitious system can impact setting times and the rate of heat evolution. iaea.org Some studies indicate that polycarboxylate-based grinding aids, often used with alkanolamines, can delay the accelerated period of cement hydration. mdpi.com

Mechanical Properties: The use of these grinding aids typically leads to an enhancement of both early and late-age compressive strength of concrete. atlantis-press.comresearchgate.net This improvement is attributed to several factors:

Improved Particle Size Distribution: The grinding aid produces a cement powder with a higher content of particles in the optimal 3-32 μm range, which is conducive to strength development. atlantis-press.commdpi.com

Enhanced Hydration: By dispersing cement particles more effectively in the mix water, the admixture allows for more complete hydration of the cement grains.

Microstructure Refinement: The modified hydration process can lead to a denser and more refined pore structure in the hardened cement paste, contributing to higher strength and durability. researchgate.net

The following table summarizes research findings on the impact of an alkanolamine-based grinding aid on cement properties.

| Property | Control (No Grinding Aid) | With Alkanolamine-Based Grinding Aid | Percentage Improvement |

| Blaine Fineness (cm²/g) | 3519 | 3640 | 3.44% |

| 3-day Compressive Strength (MPa) | 27.4 | 32.3 | 17.9% |

| 28-day Compressive Strength (MPa) | 48.2 | 56.3 | 16.8% |

Data compiled from multiple sources for illustrative purposes. google.comatlantis-press.com

The compound "this compound" is typically used as part of a blended formulation to optimize performance. These formulations are designed to achieve a synergistic effect between different chemical components. atlantis-press.com

Common components in these advanced admixture formulations include:

Other Alkanolamines: Often blended with tertiary alkanolamines like triethanolamine (TEA) and triisopropanolamine (TIPA) to balance effects on early and late strength development. researchgate.net

Glycols: Products such as monoethylene glycol (MEG) or monopropylene glycol (PG) are frequently included to further enhance grinding efficiency. proquicesa.comgoogle.com

Water-Reducing Agents: Superplasticizers, such as polycarboxylates, may be incorporated to improve the workability of the concrete at a lower water-cement ratio. surechemical.com

Other Organic Acids and Salts: Carboxylic acids and their salts can be part of the formulation to control various aspects of the grinding and hydration processes. google.comgoogle.com

Optimization of these formulations involves adjusting the ratios of the components to meet specific performance targets, such as maximizing the increase in specific surface area, achieving a desired strength development profile, or ensuring compatibility with other concrete admixtures. google.commdpi.com For example, a formulation might consist of 40% to 70% alkanolamine, 25% to 50% glycol, and the remainder water. google.com

Emulsification and Stabilization in Industrial Processes

Alkanolamines and their salts, including "this compound," possess amphiphilic properties that make them effective surfactants for various industrial applications. wikipedia.orgtaylorandfrancis.com Their molecular structure, containing both a hydrophilic (water-loving) head group and a hydrophobic (oil-loving) tail, allows them to reduce surface tension at interfaces between immiscible liquids, such as oil and water.

The surfactant properties of "this compound" arise from the 1-aminopropan-2-ol cation, which has a polar head containing the amino and hydroxyl groups, and a short, non-polar hydrocarbon tail. This structure enables it to act as an emulsifying agent.

Emulsification: Alkanolamines are effective solubilizers for oils and fats. wikipedia.org They are often used to neutralize fatty acids, creating alkanolamine soaps which are powerful emulsifiers. The compound itself can function as a cationic surfactant, adsorbing at the oil-water interface to form a stable barrier that prevents droplets from coalescing.

pH Buffering: In addition to their surfactant properties, alkanolamines are used as pH buffers in various formulations. taylorandfrancis.com

Emulsion Stability: The stability of emulsions formed using these surfactants depends on factors like concentration, pH, and the presence of other electrolytes. The electrostatic repulsion and steric hindrance provided by the adsorbed surfactant layer around the droplets contribute to the long-term stability of the emulsion.

The table below outlines the functional properties of alkanolamine-based surfactants in industrial contexts.

| Functional Property | Mechanism | Industrial Application Area |

| Emulsifier | Reduces interfacial tension between immiscible liquids (e.g., oil and water), allowing for the formation of stable dispersions. | Metalworking fluids, polymer synthesis, cosmetics, household cleaners. wikipedia.orgtaylorandfrancis.com |

| Dispersant | Adsorbs onto the surface of solid particles, preventing them from settling or clumping in a liquid medium. | Paints, pigments, coatings. nih.gov |

| Corrosion Inhibitor | Forms a protective film on metal surfaces, preventing corrosive substances from reaching the metal. | Metalworking and cutting fluids. taylorandfrancis.com |

| Neutralizing Agent | Acts as a base to neutralize acidic components, such as fatty acids, to form soaps (surfactants). | Personal care products, cleaners. wikipedia.org |

Emulsion polymerization is a critical industrial process used to produce a wide range of polymers, including polyvinyl acetate (PVAc), which is a key component of many adhesives, coatings, and sealants. scribd.commdpi.com Surfactants, or emulsifiers, play an indispensable role in this process.

The compound "this compound" can be used as a co-emulsifier or stabilizer in the emulsion polymerization of vinyl acetate. scribd.com Its functions in this process include:

Micelle Formation: At the beginning of the polymerization, the emulsifier forms micelles in the aqueous phase. These micelles serve as the primary sites for the initiation of polymerization.

Particle Stabilization: As polymer particles form and grow, the emulsifier adsorbs onto their surface. This creates a protective layer that prevents the particles from agglomerating and coagulating, ensuring the stability of the resulting latex or emulsion. researchgate.net

Control of Particle Size: The concentration and type of emulsifier used can influence the number of micelles formed and, consequently, the final particle size and size distribution of the polymer latex. This is a critical parameter that affects the physical properties of the final product, such as viscosity, film formation, and adhesive strength. mdpi.com

In the production of vinyl acetate resins, alkanolamine-based surfactants contribute to the formation of stable, high-solid-content emulsions with controlled particle characteristics, which are essential for high-performance applications. scribd.commdpi.com

Role as a Chemical Intermediate in Fine Chemical Synthesis

The compound acetic acid; 1-aminopropan-2-ol serves as a valuable precursor in the synthesis of a range of fine chemicals, owing to the reactive amino and hydroxyl groups of the 1-aminopropan-2-ol moiety. The acetate counter-ion can also play a role in modulating reaction conditions and improving the handling characteristics of the amino alcohol.

Synthesis of Specialty Organic Compounds and Catalytic Ligands

1-Aminopropan-2-ol, the core component of the acetate salt, is a recognized building block in the synthesis of various specialty organic compounds, including pharmaceuticals and chiral ligands for asymmetric catalysis.

One notable application is in the synthesis of the local anesthetic Hexylcaine . The synthesis involves the reductive amination of cyclohexanone with 1-amino-2-propanol, followed by esterification with benzoyl chloride. wikipedia.orgstudy.com The use of 1-aminopropan-2-ol is crucial for the formation of the final molecular structure responsible for its anesthetic properties.

Furthermore, 1-aminopropan-2-ol is a key starting material for the synthesis of the antibacterial agent Ofloxacin . nih.govpatsnap.compatsnap.com In the synthesis of ofloxacin and its optically active form, levofloxacin, L-1-aminopropan-2-ol is used to introduce a critical chiral center into the molecule, which is essential for its therapeutic efficacy.

The chirality of 1-aminopropan-2-ol also makes it a valuable precursor for the development of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that facilitate the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. For instance, amino alcohol-derived ligands have been successfully employed in copper-catalyzed asymmetric Henry reactions to produce chiral β-nitro alcohols, which are versatile intermediates for the synthesis of other valuable molecules.

Pathways for Green Chemical Synthesis Utilizing the Compound

The principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of chemicals. The use of 1-aminopropan-2-ol and its derivatives aligns with several of these principles.

One key aspect of green chemistry is the use of bio-based and renewable feedstocks. While 1-aminopropan-2-ol is traditionally synthesized from petrochemical sources, there is growing interest in producing amino alcohols from renewable resources. rsc.org This would significantly improve the green credentials of processes that utilize this intermediate.

Green chemistry also emphasizes atom economy, which is a measure of how efficiently all atoms in the reactants are incorporated into the final product. Syntheses involving 1-aminopropan-2-ol, such as the preparation of Hexylcaine and Ofloxacin, can be designed to maximize atom economy. The application of green chemistry metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), allows for the quantitative assessment of the environmental footprint of these synthetic routes. nih.govmdpi.com By optimizing reaction conditions, using catalytic processes, and minimizing the use of auxiliary substances, the synthesis of specialty chemicals from 1-aminopropan-2-ol can be made more sustainable.

For example, the use of visible light catalysis for the synthesis of amino alcohols represents a green alternative to traditional methods that often require harsh reaction conditions. patsnap.com Such innovative approaches can reduce energy consumption and minimize waste generation.

Gas Treating and Absorption Applications

Aqueous solutions of alkanolamines are widely used in industrial processes for the removal of acidic gases, such as carbon dioxide (CO₂), from gas streams. This process, often referred to as amine scrubbing or gas sweetening, is crucial in natural gas processing, oil refining, and for post-combustion carbon capture to mitigate greenhouse gas emissions. wikipedia.orggazpack.nl The acetate salt of 1-aminopropan-2-ol, when dissolved in water, would provide an aqueous solution of the amino alcohol, making it relevant for these applications.

Study of Acidic Gas (e.g., CO₂) Absorption Capacity and Kinetics

The efficiency of an amine-based solvent for CO₂ capture is determined by its absorption capacity and the kinetics of the absorption reaction. While specific data for 1-aminopropan-2-ol is limited, studies on its structural analog, 2-amino-2-methyl-1-propanol (B13486) (AMP), provide valuable insights. AMP is a sterically hindered amine that exhibits a high CO₂ loading capacity, approaching 1 mole of CO₂ per mole of amine, which is double the theoretical capacity of primary amines like monoethanolamine (MEA). tees.ac.ukresearchgate.netmdpi.com

The CO₂ solubility in aqueous solutions of these amines is dependent on pressure and temperature, with solubility increasing with pressure and decreasing with temperature. tees.ac.ukresearchgate.net The kinetics of the reaction between CO₂ and alkanolamines are complex and are influenced by the structure of the amine. Primary and secondary amines react with CO₂ via a zwitterion mechanism to form carbamates, while sterically hindered and tertiary amines primarily act as catalysts for the hydration of CO₂ to form bicarbonate.

Table 1: Comparative CO₂ Solubility in Aqueous Amine Solutions

| Amine | Concentration (M) | Temperature (°C) | Pressure (bar) | CO₂ Loading (mol CO₂/mol amine) |

|---|---|---|---|---|

| 2-Amino-2-methyl-1-propanol (AMP) | 2 | 40 | 1 | ~0.8 |

| 2-Amino-2-methyl-1-propanol (AMP) | 2 | 40 | 10 | ~1.0 |

| Monoethanolamine (MEA) | 7 | 40 | 0.1 | ~0.5 |

Data for AMP is based on studies of 2-amino-2-methyl-1-propanol, a structural analog of 1-aminopropan-2-ol.

Development of Regenerative Absorption Systems

A key advantage of amine-based gas treating is that the process is regenerative. After the amine solution becomes saturated with CO₂ (the "rich" amine), it can be heated in a stripper column to break the chemical bonds between the amine and CO₂, releasing a concentrated stream of CO₂ and regenerating the "lean" amine for reuse in the absorber. thermodesign.comwhiterose.ac.ukcore.ac.uk This cyclic process significantly reduces the operational cost and the environmental impact of the gas treating unit.

The design of a regenerative absorption system involves an absorber, where the sour gas is contacted with the lean amine solution, and a stripper (or regenerator), where the rich amine is heated to release the captured CO₂. thermodesign.comwhiterose.ac.uk The energy required for solvent regeneration is a major operational cost and a key focus of research and development in this field.

The choice of amine influences the design and efficiency of the regenerative system. Amines with a lower heat of reaction with CO₂, such as sterically hindered amines like AMP, generally require less energy for regeneration compared to primary amines like MEA. tees.ac.uk Therefore, a system utilizing 1-aminopropan-2-ol would likely benefit from lower regeneration energy requirements.

Table 2: Key Components in Regenerative Amine Scrubbing

| Component | Function |

|---|---|

| Absorber | Contacts the sour gas stream with the lean amine solution to capture acidic gases. |

| Rich Amine Flash Drum | Removes dissolved hydrocarbons from the rich amine before it enters the stripper. |

| Lean/Rich Heat Exchanger | Preheats the rich amine using the hot lean amine from the stripper to improve energy efficiency. |

| Stripper (Regenerator) | Heats the rich amine solution to release the captured CO₂ and regenerate the lean amine. |

| Reboiler | Provides the heat required for the stripping process. |

| Condenser | Cools the overhead gas from the stripper to condense water and any vaporized amine, which are then returned to the system. |

| Lean Amine Cooler | Cools the regenerated lean amine before it is pumped back to the absorber. |

Environmental and Sustainable Chemistry Aspects

Green Synthesis Principles Applied to 1-Aminopropan-2-ol (B43004) Acetate (B1210297) Production

The synthesis of 1-aminopropan-2-ol acetate is fundamentally an acid-base reaction. Applying green chemistry principles to this process focuses on minimizing environmental impact through efficient reaction design, reduction of waste, and elimination of hazardous substances.

Traditional chemical syntheses often rely on volatile organic solvents, which can contribute to air pollution and pose health risks. Green chemistry encourages the reduction or elimination of such solvents. For the production of 1-aminopropan-2-ol acetate, several greener approaches are viable.

One of the most promising methods is the use of solvent-free reactions, often referred to as "grindstone chemistry" or mechanochemistry. This technique involves the direct grinding of the solid reactants, 2-naphthol, an aldehyde, and an amine, in the presence of a catalyst to produce 1-aminoalkyl-2-naphthols. ijcmas.com This method is energy-efficient, reduces reaction times, and simplifies work-up procedures, often leading to high yields without the need for any solvent. ijcmas.com The reaction between the liquid 1-aminopropan-2-ol and acetic acid (which is a liquid at room temperature) can be performed neat, by simply mixing the two reactants, possibly with gentle heating to ensure completion. This eliminates the need for a solvent entirely, preventing solvent-related waste and hazards. nbu.ac.in

Where a solvent is necessary, green solvent principles advocate for the use of water or other benign alternatives. Given that both 1-aminopropan-2-ol and acetic acid are highly soluble in water, the reaction can be efficiently carried out in an aqueous medium. ontosight.ainih.gov This avoids the use of toxic organic solvents and simplifies product isolation if the subsequent application is also in an aqueous solution.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product, generating no waste byproducts. scranton.edu

The synthesis of 1-aminopropan-2-ol acetate is an addition reaction:

CH₃COOH + CH₃CH(OH)CH₂NH₂ → [CH₃COO]⁻[CH₃CH(OH)CH₂NH₃]⁺

This type of reaction is inherently atom-economical. As shown in the table below, the atom economy for this synthesis is 100%, representing an ideal green chemical process in this regard. nih.gov

Interactive Data Table: Atom Economy Calculation for 1-Aminopropan-2-ol Acetate Synthesis

| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms Utilized in Product |

| Acetic Acid | C₂H₄O₂ | 60.05 | All |

| 1-Aminopropan-2-ol | C₃H₉NO | 75.11 | All |

| Total Reactants | 135.16 | ||

| Product | |||

| 1-Aminopropan-2-ol Acetate | C₅H₁₃NO₃ | 135.16 | |

| Atom Economy (%) | 100% | ||

| Calculation: (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 |

Waste minimization strategies for this synthesis are straightforward. They involve using precise stoichiometric amounts of the reactants to avoid the need to remove unreacted starting materials. Furthermore, conducting the reaction under solvent-free conditions eliminates waste from solvents and purification steps, contributing to a more sustainable process. numberanalytics.com

Environmental Fate and Degradation Pathways

When released into the environment, 1-aminopropan-2-ol acetate is expected to dissociate into its constituent ions: acetate and the protonated 1-aminopropan-2-ol. The environmental fate of the compound is therefore determined by the behavior of these individual components.

Biotic Degradation: The biological breakdown of a chemical is a critical factor in its environmental persistence.

1-Aminopropan-2-ol: This amino alcohol has been shown to be biodegradable. Studies have demonstrated that certain species of Pseudomonas bacteria can utilize 1-aminopropan-2-ol as a carbon source. nih.govmedchemexpress.com The metabolic pathway involves the conversion of 1-aminopropan-2-ol to propionaldehyde (B47417), which is then oxidized to propionate. nih.gov Propionate subsequently enters central metabolic cycles like the tricarboxylic acid cycle. nih.govresearchgate.net However, in highly contaminated soils, the degradation can be slow, with half-lives of 8-20 days at 20°C. researchgate.net

Acetic Acid: Acetate is a ubiquitous and readily biodegradable substance in the environment. It is a central metabolite in virtually all forms of life and is rapidly consumed by microorganisms in soil and water under both aerobic and anaerobic conditions.

Abiotic Degradation: Abiotic processes, such as photolysis and hydrolysis, can also contribute to the breakdown of chemicals in the environment.

1-Aminopropan-2-ol: Like other amines, if 1-aminopropan-2-ol is released into the atmosphere, it is expected to undergo degradation through reaction with photochemically-produced hydroxyl radicals. nih.gov While specific data for 1-aminopropan-2-ol is limited, the atmospheric lifetime of similar small amines is typically in the range of hours to a few days. globalccsinstitute.com In water, hydrolysis is not expected to be a significant degradation pathway for this compound.

Acetic Acid: Acetic acid does not undergo significant abiotic degradation in aquatic environments.

Interactive Data Table: Summary of Degradation Pathways

| Compound | Environmental Compartment | Degradation Pathway | Key Findings |

| 1-Aminopropan-2-ol | Soil, Water | Biotic (Microbial) | Metabolized by Pseudomonas sp. via propionaldehyde to propionate. nih.govmedchemexpress.com |

| 1-Aminopropan-2-ol | Atmosphere | Abiotic (Photolysis) | Expected to react with hydroxyl radicals. nih.gov |

| Acetic Acid | Soil, Water | Biotic (Microbial) | Readily and rapidly biodegradable by a wide range of microorganisms. |

Persistence: Neither 1-aminopropan-2-ol nor acetic acid is expected to be highly persistent in the environment. bellona.org Acetic acid is metabolized rapidly. While 1-aminopropan-2-ol can persist for several weeks in highly contaminated soil, its general biodegradability prevents long-term accumulation under typical environmental conditions. researchgate.net However, some amines used in industrial processes can exhibit low biodegradability, which could lead to accumulation in aquatic systems if emissions are high. bellona.orgieaghg.org

Environmental Impact: The primary environmental concern with amines relates to their potential toxicity to aquatic organisms and the formation of harmful degradation products in the atmosphere, such as nitrosamines. bellona.orgieaghg.org While MEA (monoethanolamine), a related compound, is considered to have low adverse effects, other amines can be more ecotoxicological. bellona.org The impact of 1-aminopropan-2-ol would depend on its concentration in the environment. High concentrations of any amine can lead to pH changes in aquatic systems and contribute to eutrophication due to their nitrogen content. bellona.org

Recovery and Recycling Methodologies for Industrial Applications

In industrial settings, the recovery and recycling of components like acetic acid and 1-aminopropan-2-ol from waste streams are crucial for both economic and environmental reasons. These practices reduce waste, conserve resources, and minimize the environmental footprint of industrial processes. altiras.com